molecular formula C7H11ClO2S B2517217 (1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride CAS No. 1354351-70-4

(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride

Cat. No.: B2517217
CAS No.: 1354351-70-4
M. Wt: 194.67
InChI Key: LUQXFQXMGLMKEQ-RRKCRQDMSA-N
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Description

(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride is a chiral sulfonyl chloride derivative of norbornane, a bicyclic hydrocarbon. Its stereochemical configuration at positions 1R, 2R, and 4S distinguishes it from other bicyclic sulfonyl chlorides. This compound serves as a versatile intermediate in organic synthesis, particularly in forming sulfonamides, sulfonate esters, and other functionalized derivatives. Its rigid bicyclic framework and sulfonyl chloride group confer unique reactivity and stereochemical control, making it valuable in pharmaceutical and materials chemistry .

Properties

IUPAC Name

(1R,2R,4S)-bicyclo[2.2.1]heptane-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO2S/c8-11(9,10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2/t5-,6+,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQXFQXMGLMKEQ-RRKCRQDMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1C[C@H]2S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354351-70-4
Record name rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane scaffold.

    Functionalization: The introduction of the sulfonyl chloride group is achieved through the reaction of the bicyclo[2.2.1]heptane derivative with chlorosulfonic acid or thionyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), temperature (0-25°C).

    Reduction: Reducing agents (lithium aluminum hydride), solvent (ether), temperature (0-25°C).

    Oxidation: Oxidizing agents (potassium permanganate), solvent (water), temperature (room temperature).

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonothioates: Formed from the reaction with thiols.

Mechanism of Action

The mechanism of action of (1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the formation of various derivatives, which can interact with biological targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (1R,2R,4S)-bicyclo[2.2.1]heptane-2-sulfonyl chloride with structurally related bicyclic sulfonyl and carbonyl chlorides, focusing on substituents, stereochemistry, reactivity, and applications.

Structural and Stereochemical Differences

Compound Name Molecular Formula Substituents Stereochemistry Molecular Weight (g/mol) Key Properties/Data Source (Evidence ID)
This compound C₇H₁₁ClO₂S Sulfonyl chloride at C2 (1R,2R,4S) 194.52 High electrophilicity due to SO₂Cl group Target compound
[(1R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulfonyl chloride C₁₀H₁₅ClO₃S 7,7-Dimethyl, 2-oxo, methanesulfonyl chloride (1R) 250.52 GHS05 (Corrosive), GHS07 (Harmful)
(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride C₇H₁₁FO₂S Sulfonyl fluoride at C2 (1S,4R) 178.07 Predicted CCS data for ion mobility
5(or 6)-[(2-Chloroethyl)sulfonyl]bicyclo[2.2.1]heptane-2-carbonyl chloride C₁₀H₁₄Cl₂O₃S Carbonyl chloride and 2-chloroethyl sulfonyl Not specified 284.97 Dual reactivity for polymer synthesis
(1R,2R,3R,4S)-rel-Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyldichloride C₉H₈Cl₂O₂ Two carbonyl chloride groups (1R,2R,3R,4S) 218.90 Flash point: 133.5°C; GHS05, GHS07

Key Observations:

  • Substituent Effects : The sulfonyl chloride group in the target compound enhances electrophilicity compared to the sulfonyl fluoride analog (), which is less reactive due to stronger C-F bonds. The dicarbonyldichloride () exhibits dual electrophilic sites, enabling cross-linking reactions in polymer chemistry.
  • Functional Group Diversity : The chloroethyl sulfonyl group in introduces a secondary reactive site, enabling sequential substitution reactions, whereas the 2-oxo group in may stabilize intermediates via resonance.

Biological Activity

(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride is a bicyclic compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structural features and reactivity make it a valuable precursor for the development of biologically active molecules. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the molecular formula C7_7H11_{11}ClO2_2S and is characterized by a bicyclic structure that contributes to its stability and reactivity in chemical transformations. The sulfonyl chloride functional group enhances its electrophilicity, making it suitable for nucleophilic substitution reactions.

Anticancer Properties

Recent studies have highlighted the potential of bicyclic compounds in cancer therapy. For instance, a related bicyclo[2.2.1]heptane derivative demonstrated significant CXCR2 antagonistic activity, which is crucial in inhibiting cancer metastasis. The compound exhibited an IC50_{50} value of 48 nM against CXCR2 and showed effectiveness in suppressing cell migration in pancreatic cancer cell lines (CFPAC1) during in vitro assays .

Table 1: Biological Activity of Bicyclo[2.2.1]heptane Derivatives

CompoundTargetIC50_{50} (nM)Effect on Cell Migration
This compoundCXCR24820.2% inhibition after 48h
Compound 2eCXCR1/CXCR260.4 (selectivity)Significant inhibition

The mechanism by which bicyclo[2.2.1]heptane derivatives exert their biological effects involves modulation of chemokine receptors such as CXCR1 and CXCR2. These receptors are implicated in inflammatory responses and cancer progression. By antagonizing these receptors, these compounds can potentially reduce tumor metastasis and improve therapeutic outcomes.

Pharmacokinetics

Pharmacokinetic studies indicate that bicyclo[2.2.1]heptane derivatives exhibit favorable stability profiles in biological fluids, including simulated intestinal fluid (SIF) and human plasma, with over 99% stability observed after 45 minutes of incubation . However, they showed some degradation when exposed to liver microsomes, suggesting the need for further optimization to enhance metabolic stability.

Table 2: Stability Profile of Bicyclo[2.2.1]heptane Derivatives

Biological FluidStability Rate (%)
Simulated Intestinal Fluid>99%
Human Plasma>99%
Rat Liver Microsomes84%
Human Liver Microsomes27%

Case Studies

A notable case study involved the evaluation of a bicyclo[2.2.1]heptane derivative in an animal model for pancreatic cancer treatment. The compound was administered at a dose of 10 mg/kg body weight and resulted in significant tumor size reduction compared to control groups, demonstrating its potential as an anti-cancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1R,2R,4S)-bicyclo[2.2.1]heptane-2-sulfonyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sulfonation of the bicyclo[2.2.1]heptane scaffold. For example, Ir-catalyzed reactions with sulfonamides (e.g., p-toluenesulfonamide) under mild conditions (room temperature, 24–48 hours) can yield sulfonamide derivatives . Optimizing stoichiometry (e.g., 1:1.2 ratio of norbornene to sulfonamide) and solvent choice (e.g., dichloromethane) improves yields. However, competing pathways like over-sulfonation or ring-opening may require monitoring via TLC or HPLC .

Q. How can researchers confirm the stereochemical integrity of the (1R,2R,4S) configuration post-synthesis?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical confirmation. For routine analysis, compare experimental 1H^1H-NMR coupling constants (e.g., JJ-values for axial vs. equatorial protons) with computational models (DFT or molecular mechanics). Chiral HPLC using columns like Chiralpak® IA/IB can resolve enantiomeric impurities .

Q. What are the key stability challenges for this sulfonyl chloride under storage or reaction conditions?

  • Methodological Answer : Hydrolysis is a major concern due to the electrophilic sulfonyl chloride group. Store under inert atmosphere (argon) at –20°C with desiccants. In reactions, avoid protic solvents (e.g., water, alcohols) unless intentional. Stability assays via 31P^{31}P-NMR (if phosphorylated) or FTIR tracking of S=O stretches (1050–1200 cm1^{-1}) can monitor degradation .

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